

The Pyrazolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1*H*-Pyrazolo[3,4-*B*]pyridin-5-*YL*)boronic acid

Cat. No.: B1378953

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Team]

Publication Date: January 8, 2026

Abstract

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. Its structural similarity to the endogenous purine nucleus allows it to function as an antagonist in numerous biological pathways, making it a cornerstone for the development of novel therapeutics.^{[1][2][3]} This in-depth guide provides a comprehensive overview of the medicinal chemistry applications of pyrazolopyridines, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), synthetic strategies, and the mechanistic basis for their therapeutic effects across various disease areas, including oncology, neuroscience, and infectious diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.

The Pyrazolopyridine Nucleus: A Foundation for Diverse Biological Activity

The pyrazolopyridine core is a bicyclic heterocyclic system that exists in several isomeric forms, with the most therapeutically relevant being the 1H-pyrazolo[3,4-b]pyridine isomer. This scaffold's significance stems from its unique electronic properties and its three-dimensional shape, which allows for diverse substitutions and the creation of libraries of compounds with a wide range of pharmacological activities.^{[4][5]} The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic distribution that influences its interactions with biological macromolecules.

The purine-like structure of pyrazolopyridines is a key factor in their broad biological activity.^{[1][2][3]} This structural mimicry enables them to compete with endogenous purines, such as adenine, for the binding sites of enzymes like kinases, which play crucial roles in cellular signaling pathways.^{[6][7][8]} Consequently, pyrazolopyridine derivatives have been extensively investigated as inhibitors of various kinases, leading to the development of several successful anti-cancer drugs.^{[6][7]}

Isomeric Forms and Their Significance

There are five possible ways to fuse a pyrazole and a pyridine ring, leading to different pyrazolopyridine isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]).^[5] The 1H-pyrazolo[3,4-b]pyridine scaffold is one of the most extensively studied due to its synthetic accessibility and proven track record in yielding potent bioactive molecules.^[5] The relative stability of the 1H-tautomer over the 2H-tautomer has been computationally demonstrated, further solidifying its prevalence in drug design.^[5]

Pyrazolopyridines in Oncology: A Kinase-Centric Approach

The most profound impact of pyrazolopyridines in medicinal chemistry has been in the field of oncology, primarily through the development of small-molecule kinase inhibitors.^{[6][7]} Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers.^[8] The ATP-binding pocket of kinases provides

a well-defined target for inhibitor design, and the pyrazolopyridine scaffold has proven to be an excellent hinge-binding core, mimicking the adenine portion of ATP.[\[6\]](#)[\[7\]](#)

Targeting Key Oncogenic Kinases

Pyrazolopyridine-based inhibitors have been developed against a multitude of cancer-relevant kinases, including:

- c-Met Kinase: Overexpression of the c-Met receptor tyrosine kinase is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent c-Met inhibitors.[\[9\]](#)
- Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in lung cancer. While several generations of EGFR inhibitors exist, the emergence of resistance necessitates the development of new chemical scaffolds like pyrazolopyridines.[\[8\]](#)
- Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their inhibition is a valid anti-cancer strategy. Pyrazolopyridine derivatives have shown promise as CDK2 inhibitors.[\[10\]](#)
- Spleen Tyrosine Kinase (Syk): Syk is involved in signaling pathways of immune cells and is a target for hematological malignancies and autoimmune disorders. Pyrazolopyridine derivatives have been identified as novel Syk inhibitors.[\[11\]](#)
- Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy for cancer immunotherapy. Novel pyrazolopyridine derivatives have been discovered as selective HPK1 inhibitors.[\[12\]](#)

Approved Drugs and Clinical Candidates

The success of the pyrazolopyridine scaffold in oncology is underscored by the number of approved drugs and late-stage clinical candidates.[\[6\]](#)[\[7\]](#)

Drug/Candidate	Target Kinase(s)	Therapeutic Area	Status
Selpercatinib	RET	NSCLC, Thyroid Cancer	Approved[6][8]
Glumetinib	c-Met	Cancer	Clinical Trials[6][7]
Camonsertib	ATR	Cancer	Clinical Trials[6][7]
Olveremabatinib	Bcr-Abl	CML	Approved (China)[6][7]
Vericiguat	sGC	Heart Failure	Approved[13]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazolopyridine-based kinase inhibitors relies heavily on understanding their structure-activity relationships. Key insights include:

- Hinge-Binding Motif: The pyrazole N-H and the adjacent pyridine nitrogen are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[6][7]
- Substitutions at C3 and C4: Modifications at these positions can significantly impact potency and selectivity by interacting with the solvent-exposed region and the hydrophobic pocket of the kinase.
- N1-Substitution: The substituent on the pyrazole nitrogen can influence pharmacokinetic properties and can be tailored to improve oral bioavailability and metabolic stability.

[Click to download full resolution via product page](#)

Beyond Oncology: Expanding Therapeutic Horizons

While oncology remains a major focus, the therapeutic potential of pyrazolopyridines extends to other disease areas.

Neuroscience

Pyrazolopyridine derivatives have been investigated for their effects on the central nervous system (CNS). Their structural features allow them to cross the blood-brain barrier, making them suitable candidates for targeting neurological disorders. Anxioselective pyrazolopyridine esters and amides have been synthesized and evaluated for their potential as anxiolytic agents.^[14] Additionally, pyrazoline-containing compounds, a related class, are being explored as therapeutic targets for neurodegenerative disorders.^[15]

Infectious Diseases

The pyrazolopyridine scaffold has demonstrated promising activity against various pathogens:

- **Antiviral Activity:** Derivatives have been identified as inhibitors of enterovirus replication, including poliovirus and coxsackievirus.^[16] They have also shown efficacy against Herpes Simplex Virus Type-1 (HSV-1) by interfering with different stages of its replicative cycle.^[17]
- **Antimicrobial Activity:** Pyrazolopyridine analogs have exhibited broad-spectrum antimicrobial activity against bacteria such as *Staphylococcus aureus* and *Escherichia coli*, and fungi like *Candida albicans*.^{[18][19]}

Other Therapeutic Applications

- **Antiplatelet Activity:** Certain N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives have shown potent antiplatelet activity, suggesting their potential in treating thrombotic diseases.^[20]
- **AMPK Activators:** Pyrazolo[3,4-b]pyridine derivatives have been developed as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, with potential applications in metabolic diseases.^[21]

Synthetic Strategies and Methodologies

The synthesis of the pyrazolopyridine core and its derivatives is a well-established area of organic chemistry. A common and versatile approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.^[5]

General Synthetic Protocol for 1H-Pyrazolo[3,4-b]pyridines

Step 1: Synthesis of 5-Aminopyrazole Precursor A substituted 5-aminopyrazole is typically synthesized via the reaction of a β -ketonitrile with hydrazine hydrate or a substituted hydrazine.

Step 2: Cyclocondensation to Form the Pyrazolopyridine Core The 5-aminopyrazole is then reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid or base catalyst. This reaction proceeds through a condensation followed by a cyclization and dehydration sequence to afford the 1H-pyrazolo[3,4-b]pyridine scaffold. Microwave-assisted synthesis has been shown to accelerate this transformation.

[Click to download full resolution via product page](#)

Key Experimental Protocol: Microwave-Assisted Synthesis of a 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from methodologies described for the synthesis of substituted pyrazolopyridines.[\[22\]](#)

- **Reactant Preparation:** In a 10 mL microwave vial, combine 5-amino-1-aryl-1H-pyrazole (1.0 mmol), the appropriate 1,3-dicarbonyl compound (1.2 mmol), and glacial acetic acid (3 mL).
- **Microwave Irradiation:** Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
- **Isolation:** Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine.

Future Perspectives and Conclusion

The pyrazolopyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its proven success in targeting kinases has solidified its importance in oncology drug discovery.[\[6\]](#)[\[7\]](#) Future research is likely to focus on several key areas:

- Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop more selective and potent covalent and allosteric modulators.
- Expansion into New Therapeutic Areas: Further exploration of pyrazolopyridines for neurodegenerative diseases, inflammatory conditions, and emerging infectious diseases.
- Application of Novel Synthetic Methodologies: The use of flow chemistry and photocatalysis to access novel pyrazolopyridine derivatives and streamline their synthesis.
- Integration with Computational Chemistry: The increasing use of in silico methods, such as molecular docking and machine learning, to guide the design of next-generation pyrazolopyridine-based drugs.[\[23\]](#)

In conclusion, the pyrazolopyridine nucleus represents a privileged scaffold with a rich history and a bright future in drug discovery. Its unique structural and electronic properties, coupled with its synthetic tractability, will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.

References

- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *RSC Medicinal Chemistry*.
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. *Anti-Cancer Agents in Medicinal Chemistry*, 22(9), 1643–1657.
- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *Semantic Scholar*.
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. *Anti-Cancer Agents in Medicinal Chemistry*.
- Zahra, M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. *RSC Medicinal Chemistry*.
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. *PubMed*.

- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. *Scilit*.
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *PubMed Central*.
- Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein. *CNR-IRIS*.
- Unknown Authors. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. *Chem Biol Drug Des.*, 100(3), 376-388.
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.).
- Unknown Authors. (2018). Synthesis and Structure-Activity Relationship (SAR)
- Bare, T. M., et al. (n.d.). Synthesis and structure-activity relationships of a series of anxiolytic pyrazolopyridine ester and amide anxiolytic agents.
- Ye, H.-F., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. *PubMed*.
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. *RSC Publishing*.
- Unknown Authors. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives.
- Unknown Authors. (n.d.).
- Unknown Authors. (2025). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.
- Unknown Authors. (n.d.). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. *PMC - PubMed Central*.
- Unknown Authors. (n.d.).
- Dwivedi, A. R., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. *PMC - PubMed Central*.
- Unknown Authors. (2018). Pyrazolopyrimidine antibacterial agents.
- Unknown Authors. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. *PubMed*.
- Unknown Authors. (2022).
- Unknown Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. *PMC - PubMed Central*.
- Unknown Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. *Unknown Source*.

- Unknown Authors. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. *ACS Omega*.
- Unknown Authors. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
- Unknown Authors. (n.d.). Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors.
- Unknown Authors. (n.d.). Pyrazolopyridine-thioglycoside derivatives with good antiproliferative activity.
- Unknown Authors. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity. *PMC - PubMed Central*.
- Unknown Authors. (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 10. Discovery of New Pyrazolopyridine, Europyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pyrazolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1378953#medicinal-chemistry-applications-of-pyrazolopyridines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com